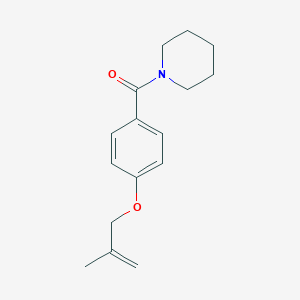![molecular formula C19H22N2O2 B268356 N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide](/img/structure/B268356.png)
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide, also known as BAY 11-7082, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. BAY 11-7082 was first synthesized in 2001 by researchers at Bayer AG, and since then, it has been extensively studied for its anti-inflammatory and anti-cancer properties.
Mechanism of Action
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 works by inhibiting the activation of NF-κB through the modification of a key protein called inhibitor of kappa B kinase (IKK). IKK is responsible for the phosphorylation and subsequent degradation of inhibitor of kappa B (IκB), which allows NF-κB to translocate to the nucleus and activate target genes. N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 binds to a specific cysteine residue in IKK, preventing its activation and subsequent phosphorylation of IκB, thus inhibiting the activation of NF-κB.
Biochemical and Physiological Effects
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, it has also been shown to have anti-viral, anti-bacterial, and anti-fungal effects. N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has also been shown to inhibit the production of reactive oxygen species (ROS), which are known to cause oxidative damage to cells and contribute to various diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 in lab experiments is its specificity for inhibiting NF-κB activation. This allows researchers to selectively study the effects of NF-κB inhibition without affecting other signaling pathways. However, one limitation of using N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 is its potential toxicity at high doses, which may affect the viability of cells in culture or animal models.
Future Directions
There are several potential future directions for research on N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082. One area of interest is the development of novel drug delivery systems for N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082, which may improve its efficacy and reduce its toxicity. Another area of interest is the investigation of N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 in combination with other drugs for the treatment of cancer, as it may enhance the efficacy of other anti-cancer drugs. Finally, further research is needed to fully understand the biochemical and physiological effects of N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082, which may lead to the identification of new therapeutic targets and applications.
Synthesis Methods
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 is synthesized through a multi-step process involving the reaction of 4-aminobenzoic acid with butyl isocyanate, followed by the reaction of the resulting product with 2-methylbenzoic acid. The final product is obtained through a purification process using column chromatography.
Scientific Research Applications
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 has been extensively studied for its anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a crucial role in the regulation of immune responses and inflammation. NF-κB is also involved in the development and progression of various types of cancer, making N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide 11-7082 a promising candidate for cancer therapy.
properties
Product Name |
N-{4-[(butylamino)carbonyl]phenyl}-2-methylbenzamide |
|---|---|
Molecular Formula |
C19H22N2O2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[4-(butylcarbamoyl)phenyl]-2-methylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-3-4-13-20-18(22)15-9-11-16(12-10-15)21-19(23)17-8-6-5-7-14(17)2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23) |
InChI Key |
XOOVOMOCUXCVIW-UHFFFAOYSA-N |
SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-4-(2-phenylethoxy)benzamide](/img/structure/B268274.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-4-(2-phenylethoxy)benzamide](/img/structure/B268275.png)
![2-(2,6-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268276.png)
![2-(2,4-dimethylphenoxy)-N-[4-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268277.png)
![N-[2-(allyloxy)phenyl]cyclopropanecarboxamide](/img/structure/B268282.png)
![2-[(2-methyl-2-propenyl)oxy]-N-phenylbenzamide](/img/structure/B268284.png)
![N-(2-furylmethyl)-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268285.png)
![N-[2-(allyloxy)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B268290.png)
![N-cyclohexyl-2-[(2-methyl-2-propenyl)oxy]benzamide](/img/structure/B268291.png)
![N-[2-(allyloxy)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B268292.png)

![N-[2-(allyloxy)phenyl]-2-(4-chlorophenyl)acetamide](/img/structure/B268294.png)
![N-[3-(2-phenoxyethoxy)phenyl]nicotinamide](/img/structure/B268295.png)
![N-[2-(allyloxy)phenyl]-2-phenoxyacetamide](/img/structure/B268296.png)